tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a tert-butyl carbamate group. Its chemical formula is C14H28N2O3.
Preparation Methods
The synthesis of tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
- tert-Butyl carbamate These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications .
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(9-15)12(18)17-7-5-11(6-8-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
AJXFJHHMHOWSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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